molecular formula ¹³C₄H₁₂Cl₂N₂ B1146862 Piperazine CAS No. 1323940-30-2

Piperazine

Cat. No. B1146862
M. Wt: 163.03
InChI Key:
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Description

Synthesis Analysis

Piperazine synthesis has seen significant advancements, with methodologies focusing on the construction of the piperazine ring system and preparing carbon-substituted piperazines. Techniques such as reduction of (di)ketopiperazine, N-alkylation, and various transition-metal-catalyzed/mediated syntheses have been explored. Notably, environmentally benign catalysts like piperazine itself have been employed in aqueous media to synthesize diverse pharmaceutically relevant compounds with high yields and efficiency (Yousefi, Goli-Jolodar, & Shirini, 2018) (Gettys, Ye, & Dai, 2017).

Molecular Structure Analysis

The molecular structure of piperazine is characterized by its cyclic diamine configuration, making it a fundamental scaffold in medicinal chemistry. Its versatility is evident in the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key components in drug discovery (Sánchez-Roselló, Delgado, Mateu, Trabanco, Van Gool, & Fustero, 2014).

Chemical Reactions and Properties

Piperazine's chemical reactions are pivotal in synthesizing various derivatives and compounds. An example includes the total synthesis of (+)-piperazinomycin, showcasing piperazine's role in forming macrocyclic structures with antimicrobial and antifungal activity (Boger & Zhou, 1993). Additionally, the development of methods for asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions highlights the compound's chemical versatility (Nakhla & Wolfe, 2007).

Physical Properties Analysis

The physical properties of piperazine, such as melting point, boiling point, and solubility in various solvents, are critical for its application in chemical synthesis and pharmaceutical formulations. Research into novel synthesis processes and heterogeneous catalyzed reactions has contributed to understanding piperazine's physical behavior and optimization of its production (Zhao De-feng, 2008).

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Synthesis of Organic Compounds

Due to its ability to form stable crystalline salts, piperazine is utilized in scientific research as a reagent for the preparation of various organic compounds .

Anthelminthic Applications

Piperazine is an anthelminthic especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, which is a condition primarily seen in children .

Manufacturing of Rubber Products, Textiles, and Resins

Piperazine plays a key role in the manufacturing of rubber products, textiles, and resins .

Synthesis of Piperazine-Containing Drugs

Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

Antimicrobial Polymers

Piperazine and substituted piperazine derivatives are extensively used as antibiotic, anticancer, antimicrobial, antipsychotic, antidepressant drugs and so forth .

Synthesis of Piperazine Derivatives

Recent developments in the synthesis of piperazine derivatives have been published from 2015 to 2020 . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Piperazine-Containing Drugs Approved by FDA

Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

Biological Systems

Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties .

Catalysis and Metal Organic Frameworks (MOFs)

They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

Cyclization of 1,2-Diamine Derivatives

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts . This method is part of a broader range of methods for the synthesis of piperazine derivatives, which also includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Kinase Inhibitors and Receptor Modulators

Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 include kinase inhibitors and receptor modulators . The synthetic methodologies used to prepare these compounds in discovery and process chemistry are reviewed .

Physicochemical Properties of Biologically Active Compounds

Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

Industrial Applications

Piperazine plays a key role in the manufacturing of rubber products, textiles, and resins .

Safety And Hazards

Piperazine is a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of damaging fertility .

Future Directions

Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives.

properties

IUPAC Name

piperazine
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InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
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InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1
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Molecular Formula

C4H10N2
Record name PIPERAZINE
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Related CAS

31977-51-2, Array
Record name Piperazine, homopolymer
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DSSTOX Substance ID

DTXSID1021164
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Molecular Weight

86.14 g/mol
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Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste
Record name PIPERAZINE
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146 °C
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Flash Point

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C
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Solubility

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol)
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Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21
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Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis., Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/, Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions., In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments.
Record name Piperazine
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Product Name

Piperazine

Color/Form

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals

CAS RN

110-85-0
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Melting Point

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/
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Citations

For This Compound
404,000
Citations
MD Arbo, ML Bastos, HF Carmo - Drug and alcohol dependence, 2012 - Elsevier
… piperazine designer drugs have the reputation of being safe, several experimental and epidemiological studies indicate risks for humans. Piperazine … methylenedioxybenzyl)piperazine (…
Number of citations: 160 www.sciencedirect.com
G Rochelle, E Chen, S Freeman… - Chemical engineering …, 2011 - Elsevier
… piperazine (40 wt% PZ) with regeneration at 150 C by a two-stage flash. The performance data for the piperazine … The expected energy requirement for a piperazine or other advanced …
Number of citations: 539 www.sciencedirect.com
AK Rathi, R Syed, HS Shin, RV Patel - Expert opinion on …, 2016 - Taylor & Francis
… of several different activities of piperazine ring suggest a … of substituents present on the piperazine ring may have a significant … This article aims to provide insights to piperazine based …
Number of citations: 148 www.tandfonline.com
S Bishnoi, GT Rochelle - Chemical engineering science, 2000 - Elsevier
… of piperazine in a wetted wall contactor. Absorption was studied from 298 to 333 K in solutions of 0.6 and 0.2 M aqueous piperazine. … of this work is to further study aqueous piperazine. …
Number of citations: 719 www.sciencedirect.com
KE Gettys, Z Ye, M Dai - Synthesis, 2017 - thieme-connect.com
Piperazine ranks as the third most common N-heterocycle appearing in small-molecule pharmaceuticals. This review highlights recent advances in methods development for the …
Number of citations: 68 www.thieme-connect.com
A Parkin, IDH Oswald, S Parsons - Acta Crystallographica Section B …, 2004 - scripts.iucr.org
The crystal structures of piperazine, piperidine and morpholine have been determined at 150 K. All three structures are characterized by the formation of NH⋯N hydrogen-bonded chains…
Number of citations: 121 scripts.iucr.org
PWJ Derks, T Kleingeld, C Van Aken… - Chemical Engineering …, 2006 - Elsevier
… piperazine (PZ) solutions has been studied in a stirred cell, at low to moderate temperatures, piperazine … Also, the absorption rate of CO 2 into partially protonated piperazine solutions …
Number of citations: 218 www.sciencedirect.com
PT Nielsen, L Li, GT Rochelle - Energy Procedia, 2013 - Elsevier
Concentrated, aqueous piperazine (PZ) has shown promise as a solvent for use in amine scrubbing of post - combustion flue gas to reduce CO 2 emissions. Compared with 1-…
Number of citations: 74 www.sciencedirect.com
SA Freeman, R Dugas, DH Van Wagener… - International Journal of …, 2010 - Elsevier
Concentrated, aqueous piperazine (PZ) has been investigated as a novel amine solvent for carbon dioxide (CO 2 ) absorption. The CO 2 absorption rate of aqueous PZ is more than …
Number of citations: 510 www.sciencedirect.com
S Bishnoi, GT Rochelle - Industrial & engineering chemistry …, 2002 - ACS Publications
… The resulting model shows that the piperazine carbamate is the major reaction product at … protonated piperazine carbamate is the major reaction product at high loading. The piperazine …
Number of citations: 235 pubs.acs.org

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